6-fluoro-N-(4-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

This 4-aminoquinoline scaffold is indispensable for structure-activity relationship (SAR) studies targeting kinase inhibition. Its unique 3-carbonyl-piperidine vector, combined with 4-fluorophenyl substitution, creates a distinct pharmacophore topology not found in the 2-carbonyl series. This precise geometry is critical for probing binding pockets where subtle shifts in electrostatic potential alter target engagement. Substituting with meta-fluoro (CAS 1189730-39-9) or 4-bromo-2-fluorophenyl analogs (CAS 1189494-21-0) compromises the hydrogen-bonding landscape and increases lipophilicity, invalidating comparative biological data. Secure this research tool to ensure experimental reproducibility.

Molecular Formula C21H19F2N3O
Molecular Weight 367.4
CAS No. 1185010-52-9
Cat. No. B2671052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-(4-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine
CAS1185010-52-9
Molecular FormulaC21H19F2N3O
Molecular Weight367.4
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F
InChIInChI=1S/C21H19F2N3O/c22-14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25)
InChIKeyNHCYZVZCRNSUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-N-(4-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine: Procurement Guide for a Specialized Quinoline-Piperidine Scaffold (CAS 1185010-52-9)


6-Fluoro-N-(4-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1185010-52-9) is a synthetic small molecule belonging to the 4-aminoquinoline class, characterized by a 6-fluoroquinoline core, a 4-fluorophenylamino substituent, and a piperidine-1-carbonyl group at the 3-position . This compound is primarily listed in screening compound collections and vendor catalogs, indicating its role as a research tool or intermediate rather than a fully characterized drug lead. The molecular formula is C21H19F2N3O with a molecular weight of 367.4 g/mol . Its unique substitution pattern—specifically the combination of a 4-fluoroaniline at the 4-position with a piperidine carbonyl at the 3-position of the quinoline ring—creates a distinct pharmacophore topology within the broader family of quinoline kinase inhibitor scaffolds [1].

Why Off-the-Shelf 4-Aminoquinolines Cannot Substitute for 6-Fluoro-N-(4-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine in Focused Research


Attempting to substitute this compound with a generic 4-aminoquinoline or a close analog from the same chemical series is scientifically unsound. The precise combination of substituents on the quinoline core dramatically alters the molecular electrostatic potential, geometry, and target-binding profile. For instance, shifting the fluorine on the aniline ring from the para to the meta position (as in 6-fluoro-N-(3-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine, CAS 1189730-39-9) creates a different hydrogen-bonding landscape . Similarly, replacing the 4-fluorophenyl group with a 4-bromo-2-fluorophenyl group (CAS 1189494-21-0) significantly increases molecular weight (446.3 vs. 367.4 g/mol) and lipophilicity, which will alter membrane permeability and metabolic stability . Even the migration of the piperidine carbonyl from the 3-position to the 2-position, as seen in compounds like N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226428-73-4), changes the vector of the carbonyl group and thus the overall molecular shape [1]. These subtle but critical structural changes mean the biological activity, selectivity, and physicochemical properties of the target compound are not linearly transferable from its analogs.

Quantitative Differentiation Evidence for 6-Fluoro-N-(4-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine Against Closest Analogs


Regioisomeric Specificity: 3-Carbonyl vs. 2-Carbonyl Piperidine Topology as a Key Differentiator

The target compound is distinguished from a closely related analog, N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226428-73-4), by the position of the piperidine carbonyl on the quinoline ring [1]. The target compound features the carbonyl at the 3-position, whereas the comparator has it at the 2-position. This regioisomeric difference fundamentally alters the molecular geometry and the potential for intramolecular hydrogen bonding between the carbonyl and the 4-amino group. While no direct biological data is available for the target compound, the comparator's description highlights its utility as a kinase inhibitor intermediate, suggesting that the distinct positional isomerism creates non-interchangeable chemical spaces for lead optimization [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Aniline Ring Fluorine Positional Isomerism: Para-Fluoro vs. Meta-Fluoro Substituent Effects

The target compound carries a 4-fluorophenylamino group, differentiating it from 6-fluoro-N-(3-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1189730-39-9), which has a 3-fluorophenylamino substituent . This seemingly minor change from para- to meta-fluorine substitution on the aniline ring alters the electron-withdrawing effect on the amino group and changes the molecular shape. In analogous chemical series, this shift can significantly impact target binding affinity. Although direct comparative IC50 values are not available for either compound, the structural difference is a clear point of chemical differentiation that would prevent generic substitution in a hit-to-lead campaign.

Physicochemical Properties Fluorine Chemistry Molecular Recognition

Molecular Weight and Lipophilicity Differentiation Against a Bulkier Analog

Compared to N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1189494-21-0), the target compound presents a significantly lower molecular weight (367.4 vs. 446.3 g/mol) and lacks the heavy bromine atom . The higher molecular weight and lipophilicity (cLogP > 5) of the brominated analog likely push it beyond the Lipinski Rule of 5 boundaries for oral drug-likeness, whereas the target compound remains within a more favorable property space. This makes the target compound a better early-stage lead-like molecule for further optimization aimed at oral bioavailability.

Drug-likeness Lipinski's Rules Permeability

Optimal Research and Procurement Scenarios for 6-Fluoro-N-(4-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine


Structure-Activity Relationship (SAR) Exploration of 3-Carbonyl-4-Aminoquinolines for Kinase Inhibition

The compound is ideally suited as a core scaffold for SAR studies aimed at developing inhibitors of tyrosine kinases or other diseases where quinoline-based pharmacophores are established [1]. Its 3-carbonyl regioisomerism offers a unique vector for the piperidine group that is distinct from the more common 2-carbonyl series, as evidenced by the differentiated chemical structures of its analogs. Researchers can systematically modify the 4-fluorophenyl group or the piperidine ring to probe kinase binding pockets.

Chemical Biology Tool for Target Deconvolution in 4-Aminoquinoline Pathways

With its distinct substitution pattern (6-fluoro, 4-fluorophenylamino, 3-piperidine carbonyl), this compound can serve as a specific chemical probe to dissect the molecular pharmacology of 4-aminoquinoline binding sites. Its low molecular weight and favorable drug-like properties relative to bulkier analogs like the brominated derivative (CAS 1189494-21-0) make it a suitable candidate for cellular assays where passive permeability is required .

Starting Point for Fragment-Based Drug Design (FBDD) Against ATP-Binding Pockets

The compound's molecular weight (367.4 g/mol) places it at the upper end of the 'fragment' range but well within the 'lead-like' space, making it a viable starting point for fragment-based drug design. Its structural differentiation from the meta-fluoro analog (CAS 1189730-39-9) allows for initial probes of the importance of aniline substitution geometry in target engagement, before committing to larger, more complex analogs .

Quote Request

Request a Quote for 6-fluoro-N-(4-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.